molecular formula C18H18O5 B8255268 2'-Hydroxy-3',4',6'-trimethoxychalcone CAS No. 6971-20-6

2'-Hydroxy-3',4',6'-trimethoxychalcone

Cat. No.: B8255268
CAS No.: 6971-20-6
M. Wt: 314.3 g/mol
InChI Key: OCGIXADHTXAPKN-MDZDMXLPSA-N
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Description

2’-Hydroxy-3’,4’,6’-trimethoxychalcone is a naturally occurring chalcone, a type of flavonoid, known for its diverse biological activities. This compound is characterized by the presence of three methoxy groups and one hydroxy group attached to the chalcone backbone, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone typically involves the condensation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde with acetophenone under basic conditions. One common method is the Claisen-Schmidt condensation, which is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to increase yield and purity. The process involves the methylation and formylation of 2-hydroxy-3,4,6-trimethoxybenzaldehyde, followed by a Wittig reaction in acetonitrile at elevated temperatures (around 80°C). This method has been reported to achieve a high yield of 85% .

Chemical Reactions Analysis

Types of Reactions

2’-Hydroxy-3’,4’,6’-trimethoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activities of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone are attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

2’-Hydroxy-3’,4’,6’-trimethoxychalcone can be compared with other chalcones such as:

These comparisons highlight the unique structural features and biological activities of 2’-Hydroxy-3’,4’,6’-trimethoxychalcone, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGIXADHTXAPKN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6971-20-6
Record name NSC19035
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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